

# Spectroscopic analysis of Carbazol-9-yl-acetic acid (NMR, FT-IR)

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## Compound of Interest

Compound Name: Carbazol-9-yl-acetic acid

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## An In-depth Spectroscopic Analysis of Carbazol-9-yl-acetic Acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Carbazol-9-yl-acetic acid**, a significant derivative of carbazole known for its role in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data.

## Chemical Structure

### Carbazol-9-yl-acetic acid

- Molecular Formula:  $C_{14}H_{11}NO_2$
- Molecular Weight: 225.24 g/mol
- CAS Number: 524-80-1

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Carbazol-9-yl-acetic acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
13.10	s	1H	-COOH
8.16	d, J = 7.8 Hz	2H	Ar-H
7.55	m	2H	Ar-H
7.42	m	2H	Ar-H
7.22	m	2H	Ar-H
5.23	s	2H	-CH <sub>2</sub> -
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[1]			

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
170.2	C=O
140.4	Ar-C
125.6	Ar-C
122.2	Ar-C
120.1	Ar-C
119.0	Ar-C
109.2	Ar-C
43.9	-CH <sub>2</sub> -
Solvent: DMSO-d <sub>6</sub> , Frequency: 100 MHz[1]	

Table 3: FT-IR Spectroscopic Data

Wavenumber ( $\nu$ , $\text{cm}^{-1}$ )	Assignment
3380, 3355	O-H stretch (carboxylic acid)
2980	C-H stretch (aromatic)
1725	C=O stretch (carboxylic acid)
1595, 1590	C=C stretch (aromatic)
1460	C-H bend
748	C-H out-of-plane bend (aromatic)
Sample Preparation: KBr pellet[2]	

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **Carbazol-9-yl-acetic acid**.

### 3.1. Synthesis of **Carbazol-9-yl-acetic acid**[1]

- **Dissolution:** Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
- **Addition of Reagent:** Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
- **Reaction:** Stir the reaction mixture continuously at 35°C for 12 hours.
- **Precipitation:** After the reaction is complete, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.
- **Acidification:** Adjust the pH of the filtrate to 1.0 with 2 M hydrochloric acid to precipitate the crude product.
- **Purification:** Collect the crude product by filtration, dry it, and recrystallize from a dichloromethane/ethanol solvent mixture to yield the pure **Carbazol-9-yl-acetic acid**.

### 3.2. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Carbazol-9-yl-acetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  for  $^1\text{H}$  NMR,  $\text{DMSO-d}_6$  for  $^{13}\text{C}$  NMR) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Use a 400 MHz (for  $^1\text{H}$  NMR) or 100 MHz (for  $^{13}\text{C}$  NMR) spectrometer.
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal resolution.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

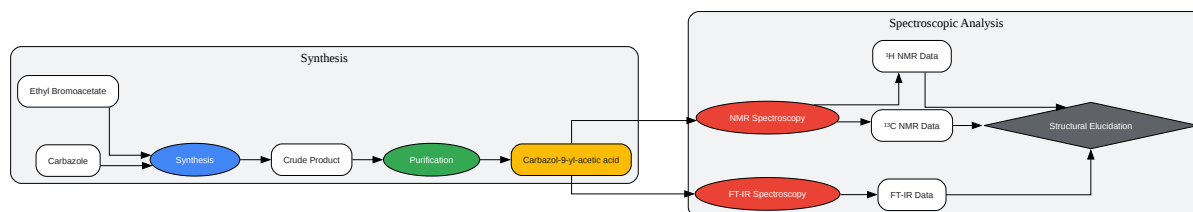
### 3.3. FT-IR Spectroscopy[2]

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of dry **Carbazol-9-yl-acetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.
- Instrument Setup:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
- Data Acquisition:
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

## Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Carbazol-9-yl-acetic acid**.



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Caption: Workflow for the Synthesis and Spectroscopic Analysis of **Carbazol-9-yl-acetic acid**.

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## References

- 1. CARBAZOL-9-YL-ACETIC ACID | 524-80-1 [chemicalbook.com]
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